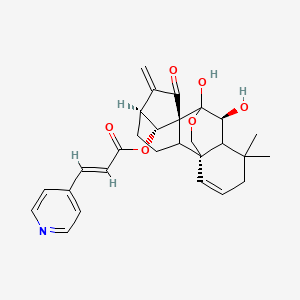
Ethacrynic acid mercapturate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethacrynic acid mercapturate-d3 is a deuterium-labeled derivative of ethacrynic acid mercapturate, which is a metabolite of ethacrynic acid. Ethacrynic acid is a loop diuretic used to treat edema and hypertension. The mercapturate form is formed in the liver and excreted in the urine. The deuterium labeling in this compound is used for research purposes, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethacrynic acid mercapturate-d3 involves the reaction of ethacrynic acid with deuterated mercapturic acid. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents, catalysts, and reactors to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethacrynic acid mercapturate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent ethacrynic acid.
Substitution: The mercapturate group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethacrynic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethacrynic acid mercapturate-d3 has several scientific research applications, including:
Proteomics: Used as a biochemical tool to study protein interactions and modifications.
Metabolomics: Helps in the identification and quantification of metabolites in biological samples.
Pharmacokinetics: Used to study the metabolism and excretion of ethacrynic acid in the body.
Drug Development: Assists in the development of new diuretic drugs and their derivatives
Mecanismo De Acción
Ethacrynic acid mercapturate-d3 exerts its effects by inhibiting the symport of sodium, potassium, and chloride ions primarily in the ascending limb of the loop of Henle. This inhibition leads to increased excretion of these ions, resulting in increased urinary output and reduction in extracellular fluid. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking and analysis in research studies .
Comparación Con Compuestos Similares
Ethacrynic Acid: The parent compound used as a loop diuretic.
Furosemide: Another loop diuretic with a different chemical structure.
Bumetanide: A potent loop diuretic with a similar mechanism of action.
Torsemide: A loop diuretic with a longer duration of action compared to ethacrynic acid.
Uniqueness: Ethacrynic acid mercapturate-d3 is unique due to its deuterium labeling, which allows for more accurate and detailed research studies. The labeling provides a distinct advantage in tracking the compound’s metabolism and interactions in biological systems .
Propiedades
Fórmula molecular |
C18H21Cl2NO7S |
|---|---|
Peso molecular |
469.3 g/mol |
Nombre IUPAC |
(2R)-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C18H21Cl2NO7S/c1-3-10(7-29-8-12(18(26)27)21-9(2)22)17(25)11-4-5-13(16(20)15(11)19)28-6-14(23)24/h4-5,10,12H,3,6-8H2,1-2H3,(H,21,22)(H,23,24)(H,26,27)/t10?,12-/m0/s1/i2D3 |
Clave InChI |
FFUBZDLDJQLBLZ-FADIXKRPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(CC)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl)C(=O)O |
SMILES canónico |
CCC(CSCC(C(=O)O)NC(=O)C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)





